molecular formula C13H15N3S B14495156 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine CAS No. 64064-33-1

5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine

Cat. No.: B14495156
CAS No.: 64064-33-1
M. Wt: 245.35 g/mol
InChI Key: PTQHKMOKBCZSPQ-UHFFFAOYSA-N
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Description

5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine is an organic compound that features a pyridine ring substituted with a sulfanyl group attached to a 4-(dimethylamino)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted pyridine derivatives.

    Coupling Reactions: Complex organic molecules with extended conjugation.

Scientific Research Applications

5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenyl sulfide: Similar structure but lacks the pyridine ring.

    2-Aminopyridine: Contains the pyridine ring but lacks the sulfanyl and dimethylamino groups.

    4-(Dimethylamino)phenyl sulfone: Oxidized form of the sulfanyl compound.

Uniqueness

5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine is unique due to the combination of the pyridine ring, sulfanyl group, and dimethylamino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research .

Properties

CAS No.

64064-33-1

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

5-[4-(dimethylamino)phenyl]sulfanylpyridin-2-amine

InChI

InChI=1S/C13H15N3S/c1-16(2)10-3-5-11(6-4-10)17-12-7-8-13(14)15-9-12/h3-9H,1-2H3,(H2,14,15)

InChI Key

PTQHKMOKBCZSPQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)SC2=CN=C(C=C2)N

Origin of Product

United States

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